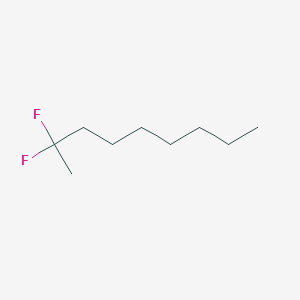
2,2-Difluorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorononane is an organic compound with the molecular formula C9H18F2. It is a fluorinated derivative of nonane, where two hydrogen atoms at the second carbon position are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorononane can be achieved through several methods. One common approach involves the fluorination of nonane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing by-products and waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorononane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
2,2-Difluorononane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorononane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making it a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorohexane
- 2,2-Difluoropropane
- 2,2-Difluorobutane
Uniqueness
2,2-Difluorononane is unique due to its specific fluorination pattern and the resulting chemical properties.
Properties
CAS No. |
145853-37-8 |
|---|---|
Molecular Formula |
C9H18F2 |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,2-difluorononane |
InChI |
InChI=1S/C9H18F2/c1-3-4-5-6-7-8-9(2,10)11/h3-8H2,1-2H3 |
InChI Key |
ZMGLKEXFRVGSQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


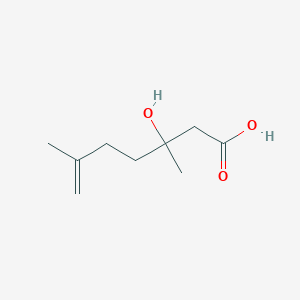
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
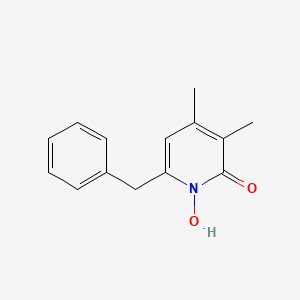
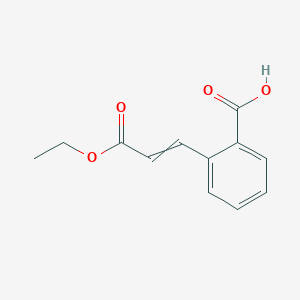
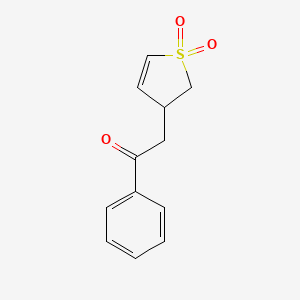

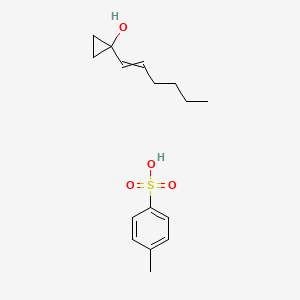
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
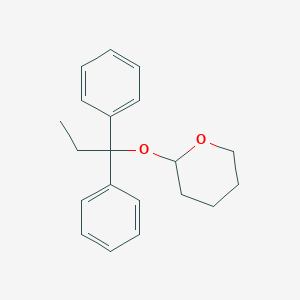
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
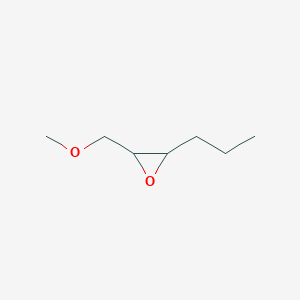
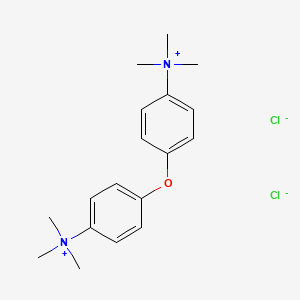
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
